(1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL

Catalog No.
S13557162
CAS No.
M.F
C12H19NO
M. Wt
193.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-...

Product Name

(1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL

IUPAC Name

(1R,2S)-1-amino-1-(2-propan-2-ylphenyl)propan-2-ol

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

InChI

InChI=1S/C12H19NO/c1-8(2)10-6-4-5-7-11(10)12(13)9(3)14/h4-9,12,14H,13H2,1-3H3/t9-,12-/m0/s1

InChI Key

WGNUPOFVVAWING-CABZTGNLSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C(C(C)O)N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1C(C)C)N)O

The compound (1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL, with the CAS number 1336205-76-5, is a chiral amino alcohol characterized by its unique stereochemistry. Its molecular formula is C12H19NOC_{12}H_{19}NO, and it has a molecular weight of approximately 193.29 g/mol . This compound features a propan-2-ol moiety attached to an amino group and a phenyl group that is further substituted with an isopropyl group, contributing to its distinct properties and potential applications.

Typical of amino alcohols. These include:

  • Acylation: The amino group can react with acyl chlorides to form amides.
  • N-Alkylation: The amino group can be alkylated using alkyl halides, leading to quaternary ammonium salts.
  • Dehydration: Under acidic conditions, it may lose water to form an imine or other nitrogen-containing compounds.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered physicochemical properties.

The synthesis of (1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL typically involves multi-step organic synthesis techniques. Common methods include:

  • Starting Materials: The synthesis may begin with commercially available phenylacetone derivatives.
  • Reduction Reactions: The ketone functionality can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Amine Formation: The introduction of the amino group can be achieved via reductive amination or direct amination methods.

These steps require careful control of reaction conditions to maintain the desired stereochemistry.

(1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL has potential applications in:

  • Pharmaceuticals: As a building block for synthesizing drugs targeting neurological disorders.
  • Chemical Research: In studies exploring structure-activity relationships in medicinal chemistry.

The unique structural characteristics may also allow for its use in materials science as a chiral auxiliary or ligand in asymmetric synthesis.

Interaction studies are crucial for understanding how (1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL interacts with biological systems. Preliminary studies might focus on:

  • Receptor Binding Affinity: Evaluating how well the compound binds to neurotransmitter receptors.
  • Metabolic Stability: Assessing how the compound is metabolized in biological systems, which could affect its efficacy and safety profile.

These studies help elucidate the pharmacokinetic and pharmacodynamic properties essential for drug development.

Several compounds share structural similarities with (1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL. Here are notable examples:

Compound NameCAS NumberKey Features
(1R,2S)-1-Amino-1-[4-(propan-2-YL)phenyl]propan-2-OL88655-03-2Similar structure but different phenyl substitution; potential variations in biological activity.
(1R,2S)-1-Amino-1-(2-Aminophenyl)propan-2-Ol55294905Contains an additional amino group; may enhance interaction with biological targets.
(1R, 3S)-3-Amino-N-(4-isopropylphenyl)propanamideNot availableDifferent functional groups that could lead to varied pharmacological effects.

The uniqueness of (1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL lies in its specific stereochemistry and the arrangement of substituents, which influence its reactivity and interaction with biological systems compared to these similar compounds.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

193.146664230 g/mol

Monoisotopic Mass

193.146664230 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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